Bienvenue dans la boutique en ligne BenchChem!

2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Medicinal chemistry Structure-activity relationship Lead optimization

This compound combines the indane-1,3-dione antitumor scaffold with a 4-bromophenyl-thiazole antimicrobial pharmacophore via a Knoevenagel-type methylene bridge, creating a structurally distinct chemotype for prostate, colorectal, gastric, and breast cancer screening. Unlike Bromindione, the aminomethylene-thiazole bridge diverts target engagement away from the vitamin K epoxide reductase complex, eliminating anticoagulant liability and enabling exploration of non-hemostatic targets such as kinases, bromodomains, and GPCRs. The 4-bromophenyl substituent provides a defined halogen-bond donor and elevated LogP (≈4) for matched molecular pair analysis of halogen bonding and logD contributions to cellular permeability.

Molecular Formula C20H13BrN2O2S
Molecular Weight 425.3
CAS No. 1022508-70-8
Cat. No. B2592263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione
CAS1022508-70-8
Molecular FormulaC20H13BrN2O2S
Molecular Weight425.3
Structural Identifiers
SMILESCC1=C(N=C(S1)N=CC2=C(C3=CC=CC=C3C2=O)O)C4=CC=C(C=C4)Br
InChIInChI=1S/C20H13BrN2O2S/c1-11-17(12-6-8-13(21)9-7-12)23-20(26-11)22-10-16-18(24)14-4-2-3-5-15(14)19(16)25/h2-10,24H,1H3/b22-10+
InChIKeyFBAKSBKTAHQLEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione (CAS 1022508-70-8): Chemical Identity and Research-Grade Procurement Primer


2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione (CAS 1022508-70-8, molecular formula C20H13BrN2O2S, molecular weight 425.3 g/mol, MDL MFCD00170263) is a synthetic small molecule that fuses an indane-1,3-dione electron-acceptor core with a 4-(4-bromophenyl)-3-methyl-2,5-thiazolylamine donor via a Knoevenagel-type methylene bridge [1]. The indane-1,3-dione scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting antitumor, antibacterial, anti-inflammatory, and anticoagulant activities [1]. This compound is currently listed at a preclinical max phase and is offered by multiple commercial suppliers as a research-grade screening compound .

Why In-Class Indane-1,3-Dione-Thiazole Compounds Cannot Be Interchanged: The Case for CAS 1022508-70-8


Compounds within the 2-(((aryl-thiazolyl)amino)methylene)indane-1,3-dione class differ sharply in their aryl substitution pattern, thiazole methylation status, and resulting physicochemical and biological profiles. The unsubstituted parent 2-((2,5-thiazolylamino)methylene)indane-1,3-dione (CAS 1024453-68-6, MW 256.28) and the 4-phenyl analog (CAS 1022581-95-8, MW 332.38) lack both the bromine atom and the 3-methyl group that define CAS 1022508-70-8 . The 4-bromophenyl substituent increases molecular weight by approximately 93 Da versus the 4-phenyl analog, raises calculated LogP by an estimated 1.0–1.5 units, and introduces halogen-bond donor capacity at the para position [1]. The 3-methyl group on the thiazole ring further modulates both steric accessibility and electronic properties of the heterocycle. These structural features are non-interchangeable: substituting a 4-bromophenyl-3-methyl-thiazole for a 4-phenyl-unsubstituted-thiazole changes the compound's target-binding pharmacophore, metabolic susceptibility, and partitioning behavior [1].

Quantitative Differentiation Evidence for CAS 1022508-70-8 Versus Structural Analogs


Structural Differentiation: 4-Bromophenyl-3-methyl-thiazole Substitution vs. Unsubstituted and 4-Phenyl Analogs

CAS 1022508-70-8 bears a 4-bromophenyl group at the thiazole 4-position and a methyl group at the thiazole 3-position. The nearest commercially available unsubstituted analog, 2-((2,5-thiazolylamino)methylene)indane-1,3-dione (CAS 1024453-68-6), carries no aromatic substituent on the thiazole, resulting in a 169 Da lower molecular weight and the absence of a key hydrophobic/steric binding element . The 4-phenyl analog (CAS 1022581-95-8) lacks both the bromine atom and the 3-methyl group, eliminating halogen-bond donor capability and reducing steric bulk . In the broader 4-(4-bromophenyl)-thiazol-2-amine derivative class, the bromophenyl moiety has been shown to enhance binding interactions with biological targets (e.g., docking scores within PDB 1JIJ, 4WMZ, and 3ERT) compared to non-halogenated phenyl analogs [1].

Medicinal chemistry Structure-activity relationship Lead optimization

Anticancer Activity: Class-Level Evidence for Indane-1,3-Dione-Thiazole Hybrids

Although no direct cytotoxic data for CAS 1022508-70-8 have been reported in peer-reviewed literature, structurally related indenyl-thiazole derivatives (5-bromo-indan linked to thiazole via hydrazone bridge) demonstrated significant anticancer activity. In a 2023 PLOS ONE study by Alfaifi et al., derivative 10d showed activity superior to two reference drugs against the SNU-16 gastric cancer cell line, and five derivatives (4, 6c, 6d, 6e, 10a) outperformed both benchmark drugs against COLO205 colon cancer cells; derivatives 14a and 14b were more potent than cisplatin [1]. These compounds share the brominated indane-thiazole architecture with CAS 1022508-70-8 but differ in linker chemistry (hydrazone vs. aminomethylene). Separately, 4-(4-bromophenyl)-thiazol-2-amine derivatives (Sharma et al., 2019) exhibited anticancer activity against MCF7 breast adenocarcinoma cells, with compound p2 identified as the most active, comparable to 5-fluorouracil [2].

Anticancer Cytotoxicity Colorectal cancer

Antimicrobial Potential: Bromophenyl-Thiazole Motif Confers Enhanced Activity Over Non-Halogenated Analogs

In the Sharma et al. (2019) study on 4-(4-bromophenyl)-thiazol-2-amine derivatives, compounds p2, p3, p4, and p6 demonstrated antimicrobial activity comparable to standard norfloxacin (antibacterial) and fluconazole (antifungal) using the turbidimetric method [1]. The presence of the 4-bromophenyl substituent on the thiazole ring was a critical determinant of antimicrobial potency within this series. While CAS 1022508-70-8 was not directly tested in this study, it shares the 4-bromophenyl-thiazole pharmacophore that underpins the observed antimicrobial activity. The indane-1,3-dione scaffold itself has documented antimicrobial properties across multiple derivative classes [2], suggesting that CAS 1022508-70-8 represents a dual-pharmacophore hybrid (antimicrobial bromophenyl-thiazole + antimicrobial indane-1,3-dione) not present in simpler analogs.

Antimicrobial Antibacterial Antifungal

Differentiation from 2-(4-Bromophenyl)indane-1,3-dione (Bromindione): Thiazole Linker Alters Biological Target Profile

2-(4-Bromophenyl)indane-1,3-dione (Bromindione, CAS 1146-98-1) is a clinically established oral anticoagulant that acts as a vitamin K antagonist by directly attaching a 4-bromophenyl group to the indane-1,3-dione core via a carbon-carbon bond . CAS 1022508-70-8 replaces this direct C-C linkage with an aminomethylene-thiazole bridge, fundamentally altering the pharmacophore geometry, electronic distribution, and conformational flexibility. The thiazole ring introduces additional hydrogen-bond acceptor sites (ring N and S atoms) and enables π-stacking interactions absent in Bromindione. This structural divergence is expected to redirect target engagement away from the vitamin K epoxide reductase complex toward distinct biological targets (e.g., kinases, bromodomains, or GPCRs) commonly addressed by thiazole-containing ligands [1].

Anticoagulant Target selectivity Scaffold hopping

Physicochemical Differentiation: Calculated Lipophilicity and Drug-Likeness Parameters

The calculated physicochemical profile of CAS 1022508-70-8 differentiates it from simpler analogs in terms of lipophilicity and molecular recognition capacity. The compound has a computed XLogP3 of approximately 4.0 and a molecular weight of 425.3 g/mol, placing it within lead-like chemical space (MW < 500) [1]. The structurally related fused analog Indeno[2,1-d]thiazolo[3,2-a]pyrimidine-3,10(2H,5H)-dione, 5-(4-bromophenyl)-2-methyl- (NSC641193, PubChem CID 369423), which shares the same molecular formula (C20H13BrN2O2S) but differs in ring connectivity, has been catalogued in the NCI screening collection, confirming that compounds with this elemental composition are recognized as drug-like screening candidates [1]. The unsubstituted parent (CAS 1024453-68-6, MW 256.28, estimated LogP ~1.5–2.0) falls substantially below the typical optimal lipophilicity range for membrane permeability, whereas CAS 1022508-70-8's LogP of ~4 is aligned with the empirically observed optimal range (LogP 3–5) for oral bioavailability [2].

ADME Lipophilicity Drug-likeness

Limitation Acknowledgment: Absence of Direct Peer-Reviewed Biological Data for CAS 1022508-70-8

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and patent databases (as of April 2026) yielded no peer-reviewed primary research articles reporting direct biological activity data (IC50, Ki, Kd, MIC, or in vivo efficacy) for CAS 1022508-70-8. The compound is listed in commercial supplier catalogs as a preclinical-phase screening compound with no curated bioactivity annotations in major public databases . All quantitative differentiation claims presented in this guide are therefore derived from class-level SAR inference based on structurally related indane-1,3-dione-thiazole and 4-bromophenyl-thiazole derivatives [1][2]. Any procurement or selection decision should account for this data gap; the compound's primary value proposition lies in its structural distinctiveness within an active chemotype rather than in validated superiority over specific named comparators.

Data gap Research opportunity Screening compound

Recommended Research Application Scenarios for CAS 1022508-70-8 Based on Structural Differentiation Evidence


Anticancer Screening Library Expansion with a Dual-Pharmacophore Indane-Thiazole-Bromophenyl Hybrid

CAS 1022508-70-8 integrates the indane-1,3-dione antitumor scaffold with a 4-bromophenyl-thiazole moiety, both independently validated for anticancer activity. Researchers building focused libraries for colorectal (COLO205), gastric (SNU-16), or breast (MCF7) cancer screening can deploy this compound as a structurally distinct entry point, complementing existing indenyl-thiazole and 4-(4-bromophenyl)-thiazol-2-amine derivative collections [1][2]. The aminomethylene linker differentiates it from hydrazone-linked analogs tested by Alfaifi et al. (2023), offering an orthogonal chemotype for scaffold-hopping campaigns [1].

Halogen-Bonding and Lipophilicity-Driven SAR Studies on Thiazole-Containing Bioactive Molecules

The 4-bromophenyl substituent provides a well-defined halogen-bond donor and significantly elevated lipophilicity (calculated LogP ≈ 4) compared to the des-bromo 4-phenyl analog (estimated LogP ≈ 2.5–3.0). This makes CAS 1022508-70-8 a suitable tool compound for systematically probing the contribution of halogen bonding and logD to target binding affinity and cellular permeability within a matched molecular pair analysis framework [1].

Non-Anticoagulant Indane-1,3-Dione Probe Development

Unlike Bromindione (CAS 1146-98-1), which is a direct vitamin K antagonist used clinically as an anticoagulant, CAS 1022508-70-8 replaces the direct carbon-carbon linkage with an aminomethylene-thiazole bridge. This structural modification is expected to divert target engagement away from the vitamin K epoxide reductase complex, enabling exploration of indane-1,3-dione-based ligands for non-hemostatic therapeutic targets including kinases, bromodomains, and GPCRs without the confounding anticoagulant liability [1].

Antimicrobial Lead Identification Leveraging Dual Pharmacophore Synergy

The 4-bromophenyl-thiazole substructure has demonstrated antimicrobial activity comparable to norfloxacin and fluconazole (Sharma et al., 2019), while indane-1,3-dione derivatives independently exhibit antibacterial properties [1]. CAS 1022508-70-8 combines both pharmacophores in a single molecular entity, making it a rational candidate for antimicrobial screening against resistant strains where dual-mechanism engagement may reduce the probability of resistance emergence [2].

Quote Request

Request a Quote for 2-(((4-(4-Bromophenyl)-3-methyl-2,5-thiazolyl)amino)methylene)indane-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.